molecular formula C11H11F3O2 B1411486 1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene CAS No. 1699769-07-7

1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene

Cat. No. B1411486
CAS RN: 1699769-07-7
M. Wt: 232.2 g/mol
InChI Key: SGNNQVMKADCOFV-UHFFFAOYSA-N
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Description

1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene, or 1-allyloxy-2-TFEB, is a chemical compound that has been studied extensively for its potential applications in scientific research and in the development of new drugs and treatments. It is a highly versatile compound with a wide range of potential uses, from its ability to act as a catalyst in organic synthesis to its potential as a drug scaffold for new medicines. In

Scientific Research Applications

  • Synthesis of Bis-Difluoroalkylated Benzoxepines and 2H-Chromenes : A study by Zhou et al. (2022) developed a novel visible-light-mediated difluoroalkylation method using 1-(allyloxy)-2-(1-arylvinyl)benzenes. This process is significant for synthesizing bis-difluoroalkylated benzoxepines and 2H-chromenes, offering mild reaction conditions and good functional-group compatibility (Zhou et al., 2022).

  • Ring-Closing Metathesis in Flavonoid Synthesis : Marais et al. (2022) reported the preparation of neoflav-3-enes from 1-(allyloxy)-2[1-(aryl)vinyl]benzenes using Grubbs second-generation catalyst. This method demonstrates a significant yield and showcases the potential of 1-(allyloxy)-2-(1-arylvinyl)benzenes in creating complex natural compounds (Marais, Pieterse, & Bezuidenhoudt, 2022).

  • Kinetics of Synthesis Under Ultrasonication : Selvaraj and Rajendran (2013) explored the kinetics of synthesizing 1,3-bis(allyloxy)benzene using ultrasonic-assisted organic solvent conditions. This study is significant for understanding the enhanced reaction rates under specific conditions, contributing to the field of synthetic chemistry (Selvaraj & Rajendran, 2013).

  • Development of Side Chain Liquid Crystalline Polysiloxanes : Research by Bracon et al. (2000) on the synthesis of monomers containing 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates and their transformation into polysiloxanes highlights their application in creating materials with high smectogen properties. This work contributes to the development of new materials with specific thermal and optical properties (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

  • Carbene and Claisen Rearrangement Studies : Plażuk, Warkentin, and Werstiuk (2005) investigated the behavior of allyloxy(methoxy)carbene, providing insights into carbene fragmentation and Claisen rearrangement. Such studies are crucial for understanding reaction mechanisms in organic chemistry (Plażuk, Warkentin, & Werstiuk, 2005).

properties

IUPAC Name

1-prop-2-enoxy-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-7-15-9-5-3-4-6-10(9)16-8-11(12,13)14/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNNQVMKADCOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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